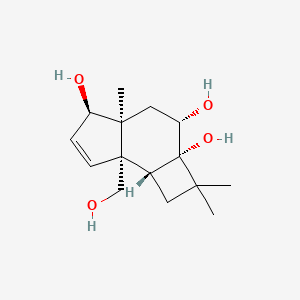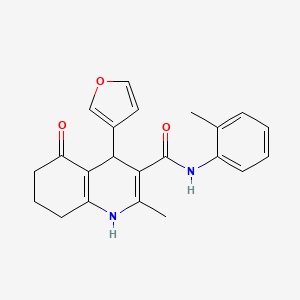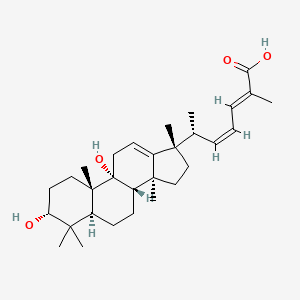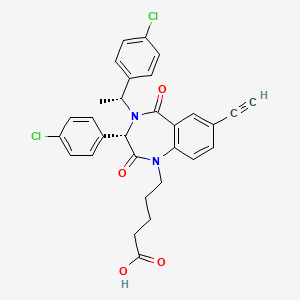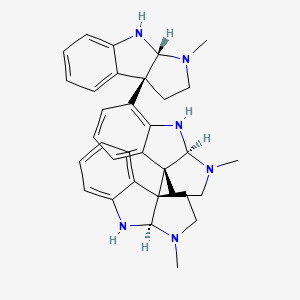
hodgkinsine B
Übersicht
Beschreibung
Hodgkinsin B ist ein Alkaloid, das in Pflanzen der Gattung Psychotria, insbesondere Psychotria colorata, vorkommt . Es ist ein Trimer, das aus drei Pyrrolidinoindolin-Untereinheiten besteht, wobei das Monomer einem anderen Alkaloid, Eserolin, stark ähnelt . Hodgkinsin B wurde auf seine antiviralen, antibakteriellen, antifungalen und analgetischen Wirkungen untersucht .
Wirkmechanismus
Target of Action
Hodgkinsine B, an alkaloid and isomer of hodgkinsine , primarily targets the mu opioid receptors and NMDA receptors . These receptors play a crucial role in pain perception and the transmission of pain signals in the nervous system .
Mode of Action
This compound acts as both a mu opioid agonist and an NMDA antagonist . As a mu opioid agonist, it binds to mu opioid receptors, mimicking the action of endogenous opioids, which leads to the inhibition of pain signal transmission . As an NMDA antagonist, it blocks the activity of NMDA receptors, which are involved in the amplification of pain signals .
Biochemical Pathways
The activation of mu opioid receptors can inhibit the release of neurotransmitters like substance P, which is involved in pain transmission . The antagonism of NMDA receptors can prevent the amplification of pain signals .
Pharmacokinetics
Its analgesic effects have been observed in animal models . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and how these impact its bioavailability.
Result of Action
This compound has been found to produce a dose-dependent, naloxone reversible, analgesic effect in thermal models of nociception . This suggests that its activation of opioid receptors and antagonism of NMDA receptors result in a significant reduction in pain perception .
Biochemische Analyse
Biochemical Properties
Hodgkinsine B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been found to act as both a mu opioid agonist and an NMDA (N-methyl-D-aspartate) antagonist . These interactions are crucial for its analgesic effects, as they modulate pain signaling pathways. Additionally, this compound’s interaction with opioid receptors and NMDA receptors highlights its potential in pain management and neuroprotection.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a mu opioid agonist, this compound can modulate pain perception and induce analgesia. Its role as an NMDA antagonist further contributes to its neuroprotective effects by inhibiting excitotoxicity, a process that can lead to neuronal damage . These cellular effects make this compound a promising candidate for therapeutic applications in pain management and neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a mu opioid agonist, this compound binds to opioid receptors, leading to the activation of downstream signaling pathways that result in analgesia . Additionally, its role as an NMDA antagonist involves blocking the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal damage. These dual mechanisms of action contribute to the compound’s analgesic and neuroprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability under various conditions, making it a reliable compound for experimental use. Long-term exposure to this compound has demonstrated sustained analgesic effects without significant degradation, indicating its potential for chronic pain management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent analgesic effects, increasing tail-flick latency in mice . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications. Threshold effects have been identified, highlighting the importance of determining the optimal dosage range for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism primarily involves enzymatic reactions that modify its structure, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is influenced by its affinity for certain transporters, which play a role in its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to these specific locations, ensuring its optimal activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Die enantioselektive Totalsynthese von Hodgkinsin B beinhaltet eine Diazen-gesteuerte Assemblierung von Cyclotryptaminfragmenten . Diese synthetische Strategie ermöglicht die mehrfache und gerichtete Assemblierung intakter Cyclotryptamin-Untereinheiten für die konvergente Synthese hochkomplexer Bis- und Tris-Diazen-Zwischenprodukte . Die Photoextrusion von Distickstoff aus diesen Zwischenprodukten ermöglicht die vollständig stereoselektive Bildung aller C3a-C3a‘ und C3a-C7‘ Kohlenstoff-Kohlenstoff-Bindungen sowie aller zugehörigen quartären Stereozentren
Analyse Chemischer Reaktionen
Hodgkinsin B unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen elektronisch abgeschwächte Hydrazin-Nukleophile für eine Silber-vermittelte Addition an C3a-Bromcyclotryptamine . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören komplexe Diazene und Cyclotryptamin-Monomere .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Hodgkinsin B entfaltet seine Wirkungen durch einen dualen Wirkmechanismus. Es wirkt sowohl als μ-Opioid-Agonist als auch als NMDA-Antagonist . Diese Mechanismen werden mit häufig verwendeten Schmerzmitteln wie Morphin und Ketamin geteilt . Die analgetische Wirkung der Verbindung wird vermutlich auf ihre Wechselwirkung mit diesen molekularen Zielen und Signalwegen zurückgeführt .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Hodgkinsin B ähnelt anderen Alkaloiden, die in der Gattung Psychotria vorkommen, wie Hodgkinsin, Calycosidin, Quadrigemin C und Psycholein . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, insbesondere das Vorhandensein von Pyrrolidinoindolin-Untereinheiten . Hodgkinsin B ist einzigartig in seiner spezifischen trimeren Struktur und der stereoselektiven Synthese, die für seine Herstellung erforderlich ist .
Eigenschaften
IUPAC Name |
(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




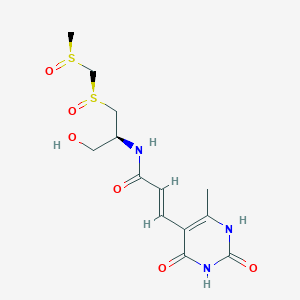



![[(2R)-1-(4-tert-butylphenoxy)-3-(2-nitroimidazol-1-yl)propan-2-yl] N-(2-bromoacetyl)carbamate](/img/structure/B1251225.png)
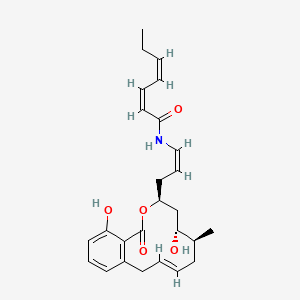
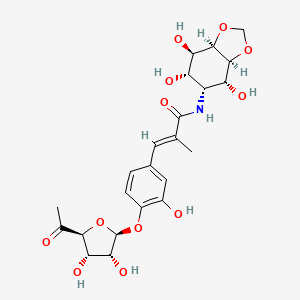
![(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1251229.png)
